molecular formula C6H7N3O4 B2711695 2,4-Dimethoxy-5-nitropyrimidine CAS No. 30561-07-0

2,4-Dimethoxy-5-nitropyrimidine

Cat. No. B2711695
CAS RN: 30561-07-0
M. Wt: 185.139
InChI Key: VJFZTUFUNIIZOI-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-nitropyrimidine is a chemical compound with the CAS Number: 30561-07-0 . It has a molecular weight of 185.14 and its IUPAC name is this compound . The compound is typically a light-yellow to brown powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O4/c1-12-5-4 (9 (10)11)3-7-6 (8-5)13-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a light-yellow to brown powder or crystals . It has a molecular weight of 185.14 . The compound is stored at room temperature .

Scientific Research Applications

Hydrogen Bonding in Nitroaniline Analogs

2,4-Dimethoxy-5-nitropyrimidine has been studied for its hydrogen bonding properties, particularly in forming hydrogen-bonded sheets. This is evident in the research by Glidewell et al. (2003), where molecules of 2-amino-4,6-dimethoxy-5-nitropyrimidine are linked by hydrogen bonds to form sheets built from alternating rings. Such studies highlight the molecule's potential in understanding hydrogen bonding mechanisms in nitroaniline analogs (Glidewell, Low, Melguizo, & Quesada, 2003).

Synthesis of Pyrrolopyrimidines

The molecule is used in the synthesis of pyrrolo[3,2-d]pyrimidines, as described by Cupps, Wise, and Townsend (1982). Their method involves brominating 2,4-dimethoxy-6-methyl-5-nitropyrimidine and converting it into pyrrolopyrimidines. This demonstrates the molecule's role as an intermediate in synthesizing complex organic compounds (Cupps, Wise, & Townsend, 1982).

Safety and Hazards

The safety information for 2,4-Dimethoxy-5-nitropyrimidine includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is classified under the GHS07 pictogram .

properties

IUPAC Name

2,4-dimethoxy-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)3-7-6(8-5)13-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFZTUFUNIIZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-nitropyrimidine (9.7 g), prepared using the procedure in J. Chem. Soc., 1951, 1565, was added to a solution of sodium methoxide in methanol (obtained from sodium (2.8 g) and methanol (50 ml)) at 0°-5° C. The mixture was heated at reflux for 2 hours and poured onto ice water (200 ml). The suspended solid was collected by filtration and dried under vacuum to give 2,4-dimethoxy-5-nitropyrimidine (7.6 g) as a solid, m.p. 92°-93° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

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